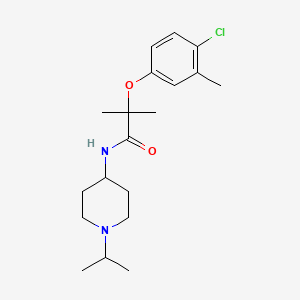
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, also known as Lorcaserin, is a weight-loss drug that was approved by the FDA in 2012. It works by activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been extensively studied for its potential as a weight-loss drug. Clinical trials have shown that it can lead to significant weight loss in obese individuals, and it has been approved for use in combination with diet and exercise. In addition, 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been studied for its potential in treating other conditions, such as diabetes, cardiovascular disease, and psychiatric disorders.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide works by selectively activating the serotonin 2C receptor in the brain, which leads to reduced appetite and increased feelings of fullness. This receptor is involved in the regulation of food intake and energy expenditure, and its activation can lead to weight loss. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide does not affect other serotonin receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been shown to reduce food intake and increase feelings of fullness in both animals and humans. It also leads to increased energy expenditure and improved glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has been found to have a low potential for abuse and addiction, and it does not affect the central nervous system in the same way as other weight-loss drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity for the serotonin 2C receptor and its low potential for side effects. However, it can be difficult to administer and control the dosage in animal studies, and its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide, including its potential for treating other conditions beyond obesity, such as diabetes and cardiovascular disease. In addition, researchers are exploring the use of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide in combination with other drugs or therapies to enhance its effects. Finally, there is ongoing research into the underlying mechanisms of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide's effects on the brain and body, which could lead to the development of new drugs with similar mechanisms of action.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide is a weight-loss drug that works by selectively activating the serotonin 2C receptor in the brain. It has been extensively studied for its potential as a weight-loss drug, and it has been approved for use in combination with diet and exercise. 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide has several advantages for lab experiments, including its selectivity and low potential for side effects, and there are several future directions for research on its potential for treating other conditions and its underlying mechanisms of action.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-isopropyl-4-piperidinyl)-2-methylpropanamide involves several steps, including the reaction of 3-methyl-4-chlorophenol with 2-chloro-N-(1-isopropylpiperidin-4-yl)-2-methylpropanamide in the presence of a base, followed by the reaction with sodium hydroxide to form the final product. The synthesis has been optimized to increase the yield and purity of the final product.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN2O2/c1-13(2)22-10-8-15(9-11-22)21-18(23)19(4,5)24-16-6-7-17(20)14(3)12-16/h6-7,12-13,15H,8-11H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYYTDSCKUYKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2CCN(CC2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4973900.png)
![3-(4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B4973902.png)
![methyl 7-cyclopropyl-3-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4973906.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4973917.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4973920.png)
![N-[3-(2-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B4973925.png)
![N,3,4-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4973929.png)
![N-{1-[1-(4-pentenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4973938.png)
![N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4973944.png)
![methyl 4-(2,5-dimethylphenyl)-2-[(3-ethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4973945.png)
